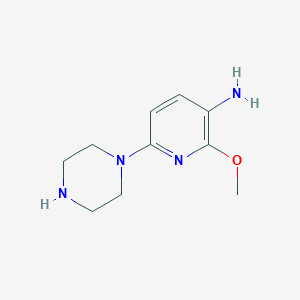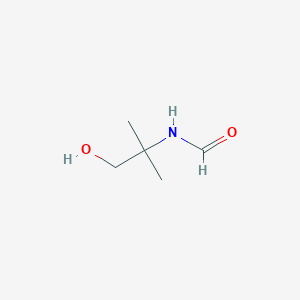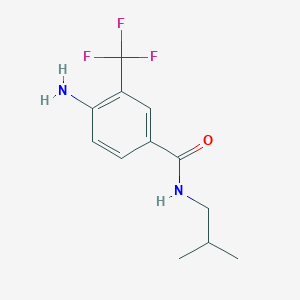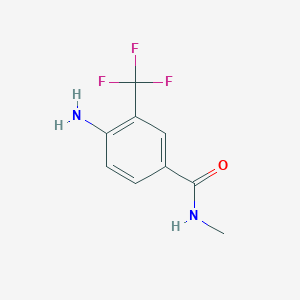
4-amino-N-tert-butyl-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-tert-butyl-3-(trifluoromethyl)benzamide is an organic compound characterized by its unique structure, which includes an amino group, a tert-butyl group, and a trifluoromethyl group attached to a benzamide core. This compound is notable for its stability and solubility in organic solvents, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reduction of Nitro Compounds: One common method involves the reduction of 4-nitro-N-tert-butyl-3-(trifluoromethyl)benzamide. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.
Amination Reactions: Another approach is the direct amination of 4-chloro-N-tert-butyl-3-(trifluoromethyl)benzamide using ammonia or an amine source under high temperature and pressure conditions.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are often employed to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 4-amino-N-tert-butyl-3-(trifluoromethyl)benzamide can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-amino-N-tert-butyl-3-(trifluoromethyl)benzamide serves as an intermediate for the preparation of more complex molecules. Its unique functional groups make it a versatile building block for pharmaceuticals and agrochemicals.
Biology
The compound is used in the synthesis of bioactive molecules that can interact with biological targets, such as enzymes and receptors. Its derivatives have been studied for their potential therapeutic effects.
Medicine
Research has explored its potential as a precursor for drugs targeting specific pathways in diseases such as cancer and inflammatory disorders. Its trifluoromethyl group is particularly valuable for enhancing the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which 4-amino-N-tert-butyl-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N-tert-butylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-amino-3-(trifluoromethyl)benzamide: Lacks the tert-butyl group, which affects its solubility and stability.
N-tert-butyl-3-(trifluoromethyl)benzamide: Lacks the amino group, altering its potential for hydrogen bonding and reactivity.
Uniqueness
4-amino-N-tert-butyl-3-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its metabolic stability, while the tert-butyl group improves its solubility in organic solvents. The amino group provides a site for further chemical modifications, making it a versatile intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
4-amino-N-tert-butyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-11(2,3)17-10(18)7-4-5-9(16)8(6-7)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTULIWPUNGWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate](/img/structure/B7867411.png)
![2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7867422.png)
![2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7867428.png)











